N,N'-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide is a compound that belongs to the class of pyridine carboxamide ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis . The compound features two 3-methylpyridin-2-yl groups attached to a benzene-1,3-dicarboxamide core, which provides a rigid and planar structure conducive to forming strong metal-ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide typically involves the condensation of 3-methylpyridin-2-amine with benzene-1,3-dicarbonyl dichloride . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Coordination Reactions: The compound readily forms complexes with transition metals such as copper, nickel, and cobalt.
Oxidation and Reduction: The pyridine rings can participate in redox reactions, although the specific conditions and reagents depend on the desired outcome.
Substitution Reactions: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) acetate or nickel(II) chloride in the presence of a suitable solvent like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions are typically metal-ligand complexes, oxidized or reduced forms of the compound, and substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
N,N’-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable metal complexes for studying metal-ligand interactions.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N,N’-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the amide groups provide multiple binding sites for metal ions, forming stable complexes . These complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but with pyridine rings instead of 3-methylpyridine.
N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide: Features methyl groups on the pyridine rings.
N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide: Contains ethyl groups on the pyridine rings.
Uniqueness
N,N’-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide is unique due to the presence of 3-methylpyridine rings, which can influence the electronic properties and steric hindrance of the compound. This can affect its coordination behavior and reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-N,3-N-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-6-4-10-21-17(13)23-19(25)15-8-3-9-16(12-15)20(26)24-18-14(2)7-5-11-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
InChI Key |
JANXAFCETLQJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC=N3)C |
Origin of Product |
United States |
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